molecular formula C16H14ClN5OS B3468982 N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3468982
M. Wt: 359.8 g/mol
InChI Key: GTTHNWPOJIGFCK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential . This compound is part of a class of molecules that are extensively investigated for their antimicrobial properties, particularly against fungal pathogens such as Candida albicans . The mechanism of action for similar 1,2,4-triazole derivatives is often attributed to the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key step in ergosterol biosynthesis . Furthermore, research on structurally related 1,2,4-triazole-3-thiones indicates significant promise in central nervous system (CNS) research, where they have been studied for anticonvulsant activity in models like the maximal electroshock (MES) test, and some analogs have shown antidepressant effects . The presence of the chlorophenyl and pyridinyl groups may contribute to its pharmacodynamic profile and ability to interact with biological targets. This compound is provided exclusively for research and development purposes in biochemistry and pharmacology. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHNWPOJIGFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group and the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or chlorophenyl group.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Activity
The triazole moiety in N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is known for its significant role in antifungal and antibacterial applications. Compounds with triazole structures have demonstrated efficacy against various fungal pathogens, including Candida species and Aspergillus species. For instance, a study indicated that triazole derivatives could inhibit the growth of Candida albicans through the disruption of ergosterol biosynthesis, a vital component of fungal cell membranes .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol synthesis. By binding to this enzyme, the compound can effectively reduce fungal viability .

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .

Agricultural Applications

Fungicides and Herbicides
The structural characteristics of this compound make it a candidate for development as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by pathogenic fungi.

Case Study: Crop Protection
In field trials, formulations containing this compound were tested against powdery mildew in cucumbers. Results indicated a significant reduction in disease severity compared to untreated controls, showcasing its potential as an effective agricultural fungicide .

Material Science

Polymer Chemistry
this compound has applications in polymer chemistry due to its ability to act as a crosslinking agent in the synthesis of novel polymers. The presence of sulfur and nitrogen atoms enhances the thermal stability and mechanical properties of the resultant materials.

Case Study: Polymer Synthesis
Research demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to conventional polymer systems. The enhanced properties are attributed to strong intermolecular interactions facilitated by the triazole structure .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Enzyme Effectiveness (MIC) Reference
AntifungalCandida albicans0.5 µg/mL
AntibacterialStaphylococcus aureus1 µg/mL
Agricultural FungicidePowdery mildew (cucumbers)Significant reduction
Polymer EnhancementVarious polymersImproved tensile strength

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the triazole ring, aryl groups, and acetamide side chains, leading to differences in bioactivity, binding affinity, and physicochemical properties. Below is a detailed comparison:

Structural Modifications and Substituent Effects
Compound Name Substituents (Triazole Ring) Aryl Group (N-Substituent) Key Biological Activity Reference
Target Compound 4-methyl, 5-(pyridin-3-yl) 3-chlorophenyl Orco modulation (putative), antimicrobial
VUAA-1 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Orco agonist (broad-spectrum insect activation)
OLC-12 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl Orco agonist (enhanced potency in Diptera)
OLC-15 4-ethyl, 5-(2-pyridinyl) 4-butylphenyl Orco antagonist (insect-specific inhibition)
KA3 (from ) 4-[(substituted aryl carbamoyl)methyl], 5-(pyridin-4-yl) 4-chlorophenyl Antimicrobial (MIC: 12.5 µg/mL against S. aureus)
5RH2 (from ) N/A 3-chlorophenyl (bound to pyridinyl acetamide) SARS-CoV-2 Mpro inhibition (binding affinity: −22 kcal/mol)

Key Observations :

  • Halogen Substituents : The 3-chlorophenyl group in the target compound and KA3 derivatives enhances antimicrobial activity compared to alkyl-substituted analogs (e.g., VUAA-1), likely due to increased electrophilicity and membrane penetration .
  • Pyridinyl Position : The pyridin-3-yl group in the target compound may favor interactions with histidine residues (e.g., HIS163 in SARS-CoV-2 Mpro ), whereas pyridin-4-yl in OLC-12 improves solubility and Orco binding .
  • Triazole Substitution: Methyl at the 4-position (target compound) vs.
Physicochemical Properties
  • Solubility : Alkyl groups (e.g., ethyl in VUAA-1) improve hydrophobicity, whereas chlorophenyl/pyridinyl groups balance lipophilicity and hydrogen-bonding capacity .
  • Stability : Sulfanyl acetamide linkers resist hydrolysis compared to ester-based analogs, enhancing metabolic stability .

Biological Activity

N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is explored through various studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4OSC_{16}H_{13}ClN_{4}OS. Its structure includes a triazole ring fused with a pyridine and a chlorophenyl group, contributing to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results showed that it demonstrated higher selectivity and cytotoxicity towards melanoma cells compared to other cancer types .
    • Compounds similar to this compound were identified as potential antimetastatic agents due to their ability to inhibit cancer cell migration .
  • Antimicrobial Activity :
    • Triazole compounds are widely recognized for their antimicrobial properties. In vitro studies have shown that derivatives can exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the triazole ring enhances their efficacy against these pathogens .
  • Mechanism of Action :
    • The biological activity of triazoles often involves the inhibition of key enzymes or pathways in target organisms. For example, some studies have suggested that these compounds may interfere with DNA synthesis or cell division in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedResults
AnticancerIGR39, MDA-MB-231, Panc-1Higher cytotoxicity in melanoma cells
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to strong activity
AntimetastaticVarious cancer cell linesInhibition of cell migration

Research Findings

Research has consistently shown that modifications in the chemical structure of triazoles can significantly alter their biological activities. For instance:

  • Substituents on the triazole ring can enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
  • The presence of sulfur in the compound is believed to play a crucial role in its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can intermediates be characterized?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Reacting substituted pyridine precursors with thiol reagents under alkaline conditions (e.g., KOH) to form the triazole-thione intermediate .
  • S-alkylation : Alkylation of the thione group with α-chloroacetamide derivatives to introduce the acetamide moiety .
  • Characterization : Use 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and LC-MS to confirm intermediate structures. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is recommended .

Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?

  • Methodology : Compare analogs (e.g., cycloheptyl vs. cyclohexyl substituents) using computational tools (DFT for HOMO-LUMO analysis) and experimental data (solubility, logP). For example, bulky substituents like cycloheptyl reduce aqueous solubility but enhance thermal stability .

Advanced Research Questions

Q. What strategies optimize reaction yields during S-alkylation of triazole-thione intermediates?

  • Methodology :

  • Alkaline conditions : Use KOH in ethanol/water mixtures to deprotonate the thiol group, enhancing nucleophilicity .
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., oxidation of thiols).
  • Reagent stoichiometry : A 1.2:1 molar ratio of α-chloroacetamide to triazole-thione improves conversion rates .
    • Data Contradictions : Some studies report lower yields with electron-deficient aryl halides due to reduced nucleophilic substitution efficiency .

Q. How can structural analogs of this compound be designed to enhance biological activity while minimizing toxicity?

  • Methodology :

  • Bioisosteric replacement : Substitute the pyridinyl group with furan or thiophene to modulate electronic effects .
  • Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) and ADMET predictions (e.g., CYP450 inhibition) to prioritize analogs .
    • Case Study : Replacing the 3-chlorophenyl group with a 4-fluorophenyl group in analogs reduced hepatotoxicity in preclinical models .

Q. What advanced techniques resolve contradictions in reported anti-exudative activity across preclinical models?

  • Methodology :

  • Dose-response standardization : Use fixed-dose protocols (e.g., 10–50 mg/kg in rat models) to compare activity .
  • Mechanistic studies : Employ transcriptomics to identify target pathways (e.g., COX-2 inhibition vs. NF-κB modulation) .
    • Data Contradictions : Variability in activity may arise from differences in metabolite profiles across species .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C.
  • Analytical tools : Monitor degradation via HPLC-UV and identify metabolites using HRMS .
    • Key Parameters : Half-life (t1/2t_{1/2}) in microsomal assays correlates with in vivo metabolic stability .

Q. What statistical approaches are recommended for optimizing synthetic conditions?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, pH, reagent ratio) .
  • Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.